5-Bromo-2-phenyloxazole
Overview
Description
5-Bromo-2-phenyloxazole is a chemical compound that belongs to the oxazole family, characterized by a 5-membered aromatic ring containing both nitrogen and oxygen atoms. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position distinguishes this compound from other oxazoles. The compound's structure and properties allow it to serve as a versatile intermediate in the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of oxazole derivatives often involves strategies that allow for the introduction of various substituents into the oxazole ring. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves the use of IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis to characterize the compound . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester demonstrates the use of halogenated precursors and nucleophilic substitution reactions . These methods are indicative of the general approaches used in synthesizing 5-bromo-2-phenyloxazole derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is often confirmed using spectroscopic methods and computational studies. For example, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide insights into the intermolecular interactions and the stability of the molecule . Computational studies, including density functional theory (DFT), are used to predict the molecular electrostatic potential, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common mechanism for introducing different substituents into the oxazole ring. The reactivity of the bromine atom in 5-bromo-2-phenyloxazole makes it a suitable candidate for further functionalization. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes is an example of how halogen-containing compounds can react through nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-phenyloxazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The crystallographic parameters, such as those reported for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, are crucial for understanding the solid-state properties of these compounds . Additionally, the antimicrobial and antiproliferative activities of some derivatives indicate that the physical and chemical properties of these compounds can have significant biological implications .
Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 5-Bromo-2-phenyloxazole is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .
- Methods of Application or Experimental Procedures: The synthesis of 5-Bromo-2-phenyloxazole involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
- Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction . The resulting SGLT2 inhibitors show broad application prospects .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVETKZQOUBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378325 | |
Record name | 5-bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenyloxazole | |
CAS RN |
92629-11-3 | |
Record name | 5-bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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